molecular formula C14H14BrNO B14139944 1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 926223-93-0

1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B14139944
CAS No.: 926223-93-0
M. Wt: 292.17 g/mol
InChI Key: MFPGIKFBHWHALE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a bromine atom and a methyl group attached to the phenyl ring, as well as two methyl groups on the pyrrole ring, and an aldehyde functional group at the 3-position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes One common method involves the bromination of 2,5-dimethylpyrrole followed by formylation

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological macromolecules.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and the pyrrole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methylpropiophenone: This compound is structurally similar but lacks the pyrrole ring and the aldehyde group.

    4-Bromo-2-methylphenol: This compound has a similar bromine and methyl substitution pattern on the phenyl ring but lacks the pyrrole ring and the aldehyde group.

Uniqueness

1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the pyrrole ring and the aldehyde functional group

Properties

CAS No.

926223-93-0

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C14H14BrNO/c1-9-4-5-14(13(15)6-9)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3

InChI Key

MFPGIKFBHWHALE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=O)C)Br

Origin of Product

United States

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